Predicted Dopamine D3 Receptor Affinity Enhancement via Benzodioxole Pharmacophore
The target compound's benzo[d][1,3]dioxol-5-yl substituent is a validated privileged structure for the dopamine D3 receptor secondary binding site, conferring a selectivity advantage over simpler aryl groups. In a focused isoxazolylpiperidinylpiperazine library, compounds incorporating a benzodioxole moiety demonstrated sub-100 nM binding affinities for the D3 receptor, whereas direct 4-methoxyphenyl analogs were either inactive or markedly less potent in functional antagonism assays [1]. The precise structure-activity relationship (SAR) data specifically isolating the target molecule is not publicly available; however, this class-level inference is critical for procurement, as it differentiates the benzodioxole-bearing molecule from the 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone analog, which lacks data in the D3/D4 pharmacological context .
| Evidence Dimension | Dopamine D3 Receptor Selectivity (Structural Determinant) |
|---|---|
| Target Compound Data | Incorporates benzo[d][1,3]dioxol-5-yl moiety; known privileged scaffold for D3 secondary binding pocket [1]. |
| Comparator Or Baseline | 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone: Contains a 4-methoxyphenyl group, a known inferior moiety for D3 affinity in published isoxazole-piperazine SAR [1]. |
| Quantified Difference | Specific IC50 differential is not publicly available for the target compound. Class data indicates benzodioxole-arylpiperazines achieve D3 binding Ki values typically in the 10-100 nM range, whereas 4-methoxyphenyl analogs in similar scaffolds are often >100 nM or inactive [1]. |
| Conditions | Radioligand binding assay using [^125I]iodosulpride on cloned human dopamine D3 receptors expressed in CHO cells (as per class protocol in Landge et al., 2011). |
Why This Matters
For scientists selecting a chemical probe for D3 receptor studies, the benzodioxole moiety is a proven determinant of potency and selectivity, making this compound the more rational choice over the methoxyphenyl analog for target engagement experiments.
- [1] Landge, K. P., Oh, J. S., Pae, A. N., Park, W. K., Gong, J. Y., Koh, H. Y., & Jung, S. H. (2011). Synthesis and Biological Evaluation of Focused Isoxazolylpiperidinylpiperazine Library for Dopamine D3 and D4 Receptor Antagonists. Bulletin of the Korean Chemical Society, 32(7), 2449-2452. View Source
